Benidipin

Übersicht

Beschreibung

Benidipine is a dihydropyridine calcium channel blocker with a broad range of effects, including antihypertensive and antianginal activities. It inhibits calcium influx through L-type voltage-dependent calcium channels, contributing to its therapeutic actions. Additionally, it is known for its renoprotective and cardioprotective effects, largely attributed to its ability to enhance nitric oxide (NO) release, thereby ameliorating endothelial dysfunction and inhibiting endothelial injury induced by agents like lysophosphatidylcholine (lysoPC), a component of oxidized low-density lipoproteins ((Matsubara et al., 2006); (Yao et al., 2006)).

Synthesis Analysis

The synthesis of benidipine hydrochloride involves complex chemical processes that ensure the drug's purity and efficacy. Process-related impurities have been thoroughly identified, synthesized, and characterized, allowing for the refinement of the synthetic process and ensuring the drug's high purity. The synthesis process also involves the control of potential impurities, such as 1-benzylpiperidin-3-ol, which is carefully monitored and controlled to meet pharmaceutical standards ((Atici & Karlığa, 2015)).

Molecular Structure Analysis

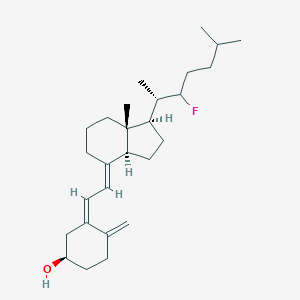

Benidipine's molecular structure features dihydropyridine as its core component, which plays a critical role in its mechanism of action as a calcium channel blocker. The drug's specific interaction with calcium channels, including its stereochemistry, contributes to its effectiveness and selectivity in targeting cardiovascular issues without significant side effects related to its molecular structure ((Li et al., 2018)).

Chemical Reactions and Properties

Benidipine's chemical properties, including its reactivity and stability, are fundamental to its pharmacological effects. Its interaction with reactive oxygen species (ROS) and its antioxidant activity are significant, as these properties contribute to its ability to reduce oxidative stress and endothelial injury, key factors in cardiovascular diseases ((Matsubara & Hasegawa, 2005)).

Physical Properties Analysis

Benidipine's physical properties, such as solubility and stability, are crucial for its pharmacokinetic profile and clinical efficacy. Its solubilization in organic solvents and interaction with polymers are studied to enhance its delivery and therapeutic effects ((Suzuki et al., 1996)).

Chemical Properties Analysis

The chemical properties of benidipine, including its binding affinity and interaction with cellular targets such as calcium channels and mineralocorticoid receptors, underscore its multifaceted pharmacological actions. Its ability to inhibit aldosterone-induced mineralocorticoid receptor activation further elucidates the broad spectrum of its cardiovascular protective effects ((Kosaka et al., 2010)).

Wissenschaftliche Forschungsanwendungen

Knochenregeneration

Benidipin wurde auf sein Potenzial für die Knochenregeneration untersucht. Forscher haben this compound-beladene Magnesiumsilikat-Nanopartikel entwickelt, um die Heilung von Knochendefekten zu fördern. Diese Nanopartikel werden von Präosteoblasten aufgenommen und haben sich als wirksam bei der Steuerung der Knochenreparatur erwiesen, was sie zu einem vielversprechenden Ansatz für klinische Anwendungen macht .

Herz-Kreislauf-Gesundheit

Als Kalziumkanalblocker wird this compound hauptsächlich zur Behandlung von Bluthochdruck eingesetzt. Es wurde festgestellt, dass es die Fluidität der Zellmembran bei menschlichen Probanden über einen Stickstoffmonoxid-abhängigen Mechanismus verbessert. Dieser Effekt kann das rheologische Verhalten von Erythrozyten und die Verbesserung der Mikrozirkulation zugute kommen, was für die Herz-Kreislauf-Gesundheit entscheidend ist .

Antioxidative Aktivität

This compound zeigt eine antioxidative Aktivität, die bei der Reduzierung von oxidativem Stress vorteilhaft ist. Oxidativer Stress ist an verschiedenen Krankheiten beteiligt, darunter Herz-Kreislauf-Erkrankungen, und die Fähigkeit von this compound, diesem entgegenzuwirken, kann für therapeutische Anwendungen von Bedeutung sein .

Zahnmedizin

In der Zahnmedizin wurde berichtet, dass this compound die Heilung des Zahnfleischgewebes um Zahnentfernungsnester herum fördert. Dies deutet darauf hin, dass this compound ein potenzielles Heilmittel zur Verbesserung der zahnärztlichen Wiederherstellungsprozesse sein könnte .

Biopharmazeutische Leistung

Die biopharmazeutische Leistung von this compound wurde durch die Entwicklung von selbst-nanoemulgierenden Arzneimittelverabreichungssystemen verbessert. Diese Verbesserung der Arzneimittelverabreichung kann zu einer besseren Absorption und Wirksamkeit von this compound in seinen therapeutischen Anwendungen führen .

Stoffwechselerkrankungen der Knochen

Die Rolle von this compound bei der Behandlung von Bluthochdruck überschneidet sich auch mit Stoffwechselerkrankungen der Knochen. Bluthochdruck ist mit Erkrankungen wie Osteoporose und Arthrose verbunden, und die Auswirkungen von this compound auf den Kalziumverlust und die Knochendichte könnten ein interessantes Gebiet für weitere Forschung sein .

Wirkmechanismus

Target of Action

Benidipine is a dihydropyridine-derived calcium channel blocker . It primarily targets the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Benidipine acts by inhibiting the L, N, and T type calcium channels . This inhibition is achieved through its high affinity for the dihydropyridine (DHP) binding site on the cell membranes . By blocking these channels, Benidipine prevents the influx of calcium ions into the cells, thereby causing vasodilation and reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Benidipine is the calcium signaling pathway . By inhibiting calcium channels, Benidipine reduces the intracellular concentration of calcium ions, which in turn affects various downstream processes. These include the contraction of vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . Additionally, Benidipine has been shown to have anti-oxidative activity, stimulate nitric oxide production, suppress adhesion molecules expression, stimulate osteoblast differentiation, and suppress the proliferation of vascular smooth muscle cells and mesangial cells .

Pharmacokinetics

Its long-lasting activity can be attributed to its high affinity for cell membranes from the DHP binding site .

Eigenschaften

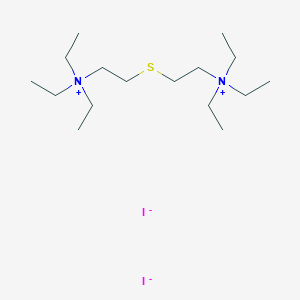

IUPAC Name |

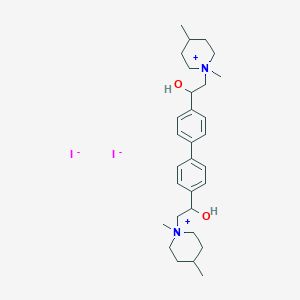

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022648 | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

105979-17-7 | |

| Record name | Benidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>193ºC | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)